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Compound of Interest

Compound Name: 3-Ethyl-3-methyl-2-pentanol

Cat. No.: B15198077

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary
alcohol, 3-Ethyl-3-methyl-2-pentanol. The document outlines the interpretation of its mass
spectrum and provides illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic data derived from a closely related structural analog. Detailed experimental
protocols for acquiring such spectra are also presented, offering a comprehensive resource for
the structural elucidation of similar compounds.

Molecular Structure and Properties
e |[UPAC Name: 3-Ethyl-3-methyl-2-pentanol

« Molecular Formula: CsH1sO[1]

« Molecular Weight: 130.23 g/mol [1]

« CAS Registry Number: 66576-22-5[1]

Spectroscopic Data Interpretation

The structural confirmation of 3-Ethyl-3-methyl-2-pentanol relies on the combined
interpretation of data from various spectroscopic techniques, primarily Mass Spectrometry, *H
NMR, 3C NMR, and Infrared Spectroscopy.
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Mass Spectrometry

The electron ionization (ElI) mass spectrum of 3-Ethyl-3-methyl-2-pentanol provides crucial
information about its molecular weight and fragmentation pattern. The molecular ion peak (M)
is expected at m/z 130, corresponding to the molecular weight of the compound. However, in
the case of alcohols, the molecular ion peak is often weak or absent due to rapid
fragmentation.

Key Fragmentation Pathways:

o a-Cleavage: The bond between the carbon bearing the hydroxyl group (C2) and the adjacent
tertiary carbon (C3) is susceptible to cleavage. This would result in the loss of an ethyl
radical (*CH2CHs, 29 u) or a methyl radical (*CHs, 15 u) from the C3 position, or the
cleavage of the C2-C1 bond.

o Dehydration: Loss of a water molecule (H20, 18 u) is a common fragmentation pathway for
alcohols, leading to the formation of an alkene radical cation.

Table 1: Mass Spectrometry Data for 3-Ethyl-3-methyl-2-pentanol[1]

Putative Fragment

miz Relative Intensity (%) .
Assignment
101 99 [M - C2Hs]*
87 60 [M - C3H]*
73 100 [C4aHo0]* (a-cleavage)
59 75 [CsH70]* (a-cleavage)
45 80 [C2H50O]*
43 95 [C3sH7]*
29 50 [C2Hs]*

Note: The mass spectrum for 3-Ethyl-3-methyl-2-pentanol is available in the NIST WebBook.
[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for 3-Ethyl-3-methyl-2-pentanol are not readily

available in the public domain. The following data and interpretation are based on the known
spectra of the closely related structural isomer, 3-methyl-2-pentanol, and predicted chemical
shifts. The spectral features of 3-Ethyl-3-methyl-2-pentanol are expected to be analogous.

The *H NMR spectrum of 3-Ethyl-3-methyl-2-pentanol is predicted to show distinct signals for
the different proton environments in the molecule. The chemical shifts are influenced by the
electronegativity of the adjacent oxygen atom and the overall molecular structure.

Table 2: Predicted *H NMR Data for 3-Ethyl-3-methyl-2-pentanol

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~3.7 Doublet 1H CH-OH (C2-H)
-CH2- (Ethyl group at
~1.6 Multiplet 2H (Ethyl group
C3)
-CH2- (Ethyl group at
~1.5 Multiplet 2H = (Ethyl group
C3)
~1.2 Doublet 3H -CHs (at C2)
~1.1 Singlet 3H -CHs (at C3)
-CHs (Ethyl group at
~0.9 Triplet 3H (Ethyl group
C3)
-CHs (Ethyl group at
~0.8 Triplet 3H (Ethyl group
C3)
Variable Singlet (broad) 1H -OH

The 13C NMR spectrum provides information on the number of unique carbon environments in
the molecule.

Table 3: Predicted 13C NMR Data for 3-Ethyl-3-methyl-2-pentanol
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Chemical Shift (ppm) Carbon Assignment
~75 C2 (CH-OH)

~45 C3 (quaternary)

~30 -CH:z- (Ethyl groups)
~20 -CHs (at C2)

~18 -CHs (at C3)

~8 -CHs (Ethyl groups)

Infrared (IR) Spectroscopy

Disclaimer: An experimental IR spectrum for 3-Ethyl-3-methyl-2-pentanol is not readily

available. The data presented is based on the typical characteristic absorption frequencies for

tertiary alcohols and data from its isomer, 3-ethyl-2-methyl-3-pentanol.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the high-

wavenumber region, corresponding to the O-H stretching vibration. The C-O stretching

vibration is also a key diagnostic peak.

Table 4: Characteristic IR Absorption Bands for 3-Ethyl-3-methyl-2-pentanol (Predicted)

Wavenumber (cm~?) Intensity Vibrational Mode

~3400 Strong, Broad O-H Stretch

2960-2870 Strong C-H Stretch (alkane)

~1380 Medium C-H Bend (methyl/ethyl)
~1150 Strong C-O Stretch (tertiary alcohol)

Experimental Protocols
NMR Spectroscopy

Sample Preparation:
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e Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g.,
CDCls, D20, or acetone-ds).

o Transfer the solution to a 5 mm NMR tube.
e For 'H NMR, tetramethylsilane (TMS) is typically added as an internal standard (O ppm).

IH NMR Acquisition:

The sample is placed in the NMR spectrometer.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is typically used for *H NMR.

Key parameters to set include the pulse width (typically 90°), relaxation delay (e.g., 1-5
seconds), number of scans (depending on sample concentration), and spectral width.

13C NMR Acquisition:

o A proton-decoupled sequence is commonly used to simplify the spectrum to singlets for each
unique carbon.

e Due to the low natural abundance of 13C, a larger number of scans is required compared to
IH NMR.

o Alonger relaxation delay may be necessary for quaternary carbons.

FT-IR Spectroscopy

Sample Preparation (Liquid Film):

e Place a drop of the neat liquid alcohol onto one salt plate (e.g., NaCl or KBr).
o Place a second salt plate on top, and gently press to form a thin liquid film.

e Mount the plates in the spectrometer's sample holder.

Data Acquisition:
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» Record a background spectrum of the empty sample compartment.
e Place the sample in the beam path and record the sample spectrum.

e The instrument software automatically ratios the sample spectrum against the background to
generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron lonization)

Sample Introduction:

o For a volatile liquid like 3-Ethyl-3-methyl-2-pentanol, direct injection via a heated probe or
coupling with a gas chromatograph (GC-MS) is common.

o The sample is vaporized in the ion source.

lonization and Analysis:

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to
elucidate the structure of an unknown compound, using 3-Ethyl-3-methyl-2-pentanol as an
example.
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1. Data Acquisition

Mass Spectrometry NMR (1H, 13C) IR Spectroscopy

2. Initial Analysis

Determine Number of
Proton/Carbon Environments
(from number of signals)

Determine Molecular Weight

(from M+ peak, if present) Identify Functional Groups

Identify Key Fragments

(e.g., O-H, C-0)

3. Detailed Interpretation
A A \ \
Propose Fragmentation Analyze Chemical Shifts, Assign Chemical Shifts Confirm Functional Groups
Pathways (a-cleavage, Integration, and Splitting 10/Specific Carbons 1) SR T
dehydration) Patterns (n+1 rule) p yp

4. Structure Elucidation

Propose a Candidate Structure g |

Verify Consistency of Proposed
Structure with all
Spectroscopic Data

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-Ethyl-3-methyl-2-pentanol [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethyl-3-methyl-2-pentanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15198077#spectroscopic-data-interpretation-for-3-
ethyl-3-methyl-2-pentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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